2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-16-6-1-2-7-17(16)24(21,22)20(11-14-8-10-23-13-14)12-15-5-3-4-9-19-15/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLLNALJNREDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyridine and thiophene groups: This step involves the alkylation of the benzenesulfonamide with pyridin-2-ylmethyl chloride and thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride.
Bromination: The final step is the bromination of the aromatic ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiophene or pyridine rings.
Reduction Products: Reduced forms of the thiophene or pyridine rings.
Coupling Products: More complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Can act as a ligand in coordination chemistry.
Biology and Medicine
Pharmacophore: Potential pharmacophore in drug discovery due to its unique structural features.
Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
Table 1: Key Structural and Molecular Features
*Calculated based on atomic weights; exact value may vary.
- Heterocyclic Variations: The thiophen-3-ylmethyl group in the target compound vs. thiophen-2-yl in changes the orientation of the sulfur atom, influencing electronic distribution and steric interactions. Pyridine positioning (2-yl vs.
Crystallographic and Structural Insights
- Mercury could visualize packing patterns, highlighting differences due to thiophene orientation or halogen size.
Biological Activity
2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug discovery, particularly focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features a bromine atom , a pyridine ring , and a thiophene ring , which contribute to its unique electronic and steric properties. These characteristics are critical for its biological activity, as they influence how the compound interacts with biological molecules.
Synthesis
The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. Common methods include:
- Nucleophilic substitution reactions to introduce the thiophen-3-ylmethyl group.
- Utilization of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating promising activity in inducing apoptosis through mechanisms involving p53 expression and caspase activation .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | MCF-7 | ~15.63 | Apoptosis induction |
| Similar Compounds | MDA-MB-231 | 0.65 | p53 activation |
| Similar Compounds | MEL-8 | 2.41 | Caspase cleavage |
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The bromine atom may participate in halogen bonding interactions, enhancing the compound's affinity for these targets. Additionally, the thiophene ring can be oxidized to form sulfoxides or sulfones, potentially leading to different biological effects .
Case Studies
- Cytotoxicity Evaluation : In a study assessing various derivatives of benzenesulfonamides, the compound exhibited superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin, reinforcing its potential as an effective anticancer agent .
- Apoptosis Induction : Flow cytometry assays demonstrated that the compound effectively induces apoptosis in cancer cells in a dose-dependent manner, highlighting its therapeutic potential .
Q & A
Basic: How can the synthesis of 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Stepwise Alkylation: Sequential N-alkylation of the benzenesulfonamide core with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups to minimize steric hindrance. Use protecting groups (e.g., methoxyethoxy methyl) to shield reactive sites during intermediate steps .
- Suzuki Coupling: Employ Pd-catalyzed cross-coupling reactions for introducing bromo substituents, with microwave-assisted conditions to reduce reaction time and improve regioselectivity .
- Purification: Utilize column chromatography with gradients of ethyl acetate/petroleum ether and recrystallization from methanol to isolate high-purity crystals .
Advanced: What computational methods are recommended to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or interleukin receptors. Validate docking poses with MD simulations (GROMACS/NAMD) to assess stability .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to correlate sulfonamide substituents with anti-inflammatory activity .
- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and tautomeric preferences, which influence binding .
Structural: How can X-ray crystallography and tools like SHELX and Mercury resolve ambiguities in molecular geometry?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation of methanol or DMSO solutions .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data. Process with SHELXT for structure solution and SHELXL for refinement, focusing on resolving disorder in the thiophene/pyridine moieties .
- Visualization: Employ Mercury CSD to analyze hydrogen-bonding networks (N–H⋯O/S) and π-π stacking interactions, critical for confirming planarity and dimer formation .
Data Contradiction: How to address discrepancies between NMR data and crystallographic findings regarding tautomeric forms?
Methodological Answer:
- Tautomer Analysis: Compare experimental NMR chemical shifts (e.g., NH protons at δ 10–12 ppm) with DFT-calculated shifts for keto-amine vs. hydroxy-pyridine tautomers .
- Crystallographic Validation: Use SHELXL to refine occupancy ratios in cases of tautomeric disorder. Hydrogen-bonding patterns (e.g., N–H⋯O vs. O–H⋯N) in Mercury can confirm the dominant form .
- Dynamic NMR: Perform variable-temperature NMR to detect tautomerization equilibria if crystallography suggests static disorder .
Biological: What in vitro assays are suitable for assessing anti-inflammatory activity?
Methodological Answer:
- Cell-Based Assays: Measure inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (Griess reagent) and IL-6/TNF-α levels via ELISA .
- Gene Expression: Use RT-PCR to quantify iNOS and COX-2 mRNA levels in treated cells, normalized to GAPDH .
- ROS Scavenging: Employ DCFH-DA fluorescence assays to evaluate reactive oxygen species (ROS) suppression, a hallmark of sulfonamide anti-inflammatory activity .
Synthetic Challenge: What strategies can overcome steric hindrance in N-alkylation steps?
Methodological Answer:
- Microwave Irradiation: Enhance reaction kinetics under controlled temperature/pressure to bypass steric barriers .
- Bulky Base Selection: Use DBU or DIPEA to deprotonate sulfonamide nitrogen, facilitating nucleophilic attack on hindered alkyl halides .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of sterically crowded intermediates .
Spectroscopy: How to interpret complex splitting patterns in 1H NMR due to diastereotopic protons?
Methodological Answer:
- COSY/NOESY: Identify coupling networks between pyridinyl-CH2 and thiophenyl-CH2 protons to assign diastereotopicity .
- DFT Simulations: Compare experimental shifts with computed spectra (Gaussian 09) for methylene groups in different conformers .
- Crystallographic Cross-Validation: Use Mercury to analyze CH2 group geometry (torsion angles) and correlate with NMR splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
